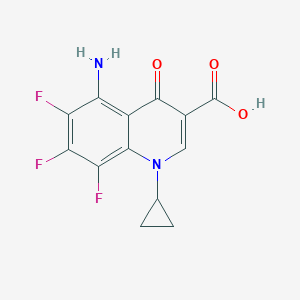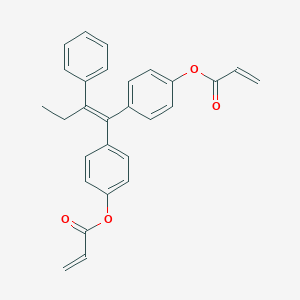
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene, commonly known as BAPB, is a synthetic compound that belongs to the class of diacrylate monomers. BAPB has gained significant attention in the scientific community due to its unique properties and potential applications in various fields such as material science, biomedical engineering, and polymer chemistry.
Mechanism Of Action
The mechanism of action of BAPB is not well understood. However, it is believed that BAPB acts as a cross-linking agent by forming covalent bonds between polymer chains, thereby increasing the mechanical strength and stability of the resulting material.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of BAPB. However, studies have shown that BAPB is non-toxic and biocompatible, making it a promising candidate for biomedical applications.
Advantages And Limitations For Lab Experiments
One of the major advantages of BAPB is its ease of synthesis and high purity. BAPB is also highly soluble in organic solvents, making it easy to handle and process. However, one of the limitations of BAPB is its high reactivity, which can lead to unwanted side reactions during polymerization.
Future Directions
There are several future directions for research on BAPB. One potential direction is the development of new synthetic methods for BAPB that are more efficient and sustainable. Another direction is the investigation of the biological properties of BAPB and its potential applications in drug delivery and tissue engineering. Additionally, the development of new copolymers based on BAPB could lead to the discovery of new materials with unique properties and applications.
Synthesis Methods
BAPB can be synthesized using a simple and efficient method called the Friedel-Crafts acylation reaction. The reaction involves the acylation of phenylbutadiene with acryloyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is a pale yellow crystalline solid that is highly soluble in organic solvents.
Scientific Research Applications
BAPB has been extensively studied for its potential applications in various fields such as material science, biomedical engineering, and polymer chemistry. In material science, BAPB has been used as a building block for the synthesis of high-performance polymers with excellent mechanical and thermal properties. In biomedical engineering, BAPB has been used as a cross-linking agent for the preparation of hydrogels for tissue engineering and drug delivery applications. In polymer chemistry, BAPB has been used as a monomer for the synthesis of various copolymers with unique properties such as high glass transition temperature and low shrinkage.
properties
CAS RN |
110008-64-5 |
|---|---|
Product Name |
1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
Molecular Formula |
C28H24O4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
[4-[2-phenyl-1-(4-prop-2-enoyloxyphenyl)but-1-enyl]phenyl] prop-2-enoate |
InChI |
InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3 |
InChI Key |
OEBRFBDLRQBKSA-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3 |
Other CAS RN |
110008-64-5 |
synonyms |
1,1-BAPPE 1,1-bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-(Dimethylamino)phenyl]azo]-1-naphthalenesulfonyl chloride](/img/structure/B34731.png)
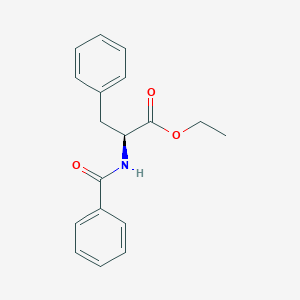
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4R,6aS)-rel-(9CI)](/img/structure/B34733.png)
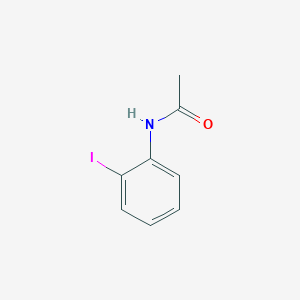
![2-[[3,5-dimethyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B34737.png)


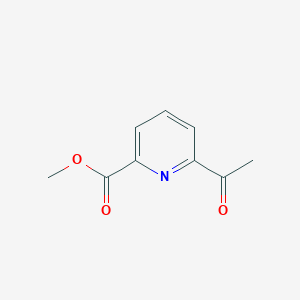
![6H-Furo[3,4-c]pyrazol-6-one,3,3a,4,6a-tetrahydro-4-methoxy-,(3aR,4S,6aS)-rel-(9CI)](/img/structure/B34746.png)
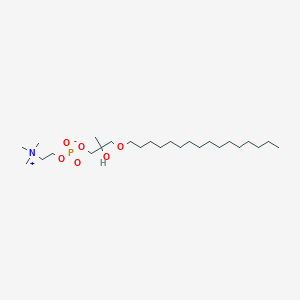
![3-[(3,4-Dimethylphenyl)thio]propanoic acid](/img/structure/B34748.png)
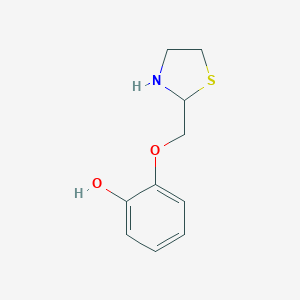
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl acrylate](/img/structure/B34751.png)
